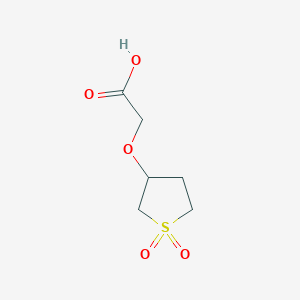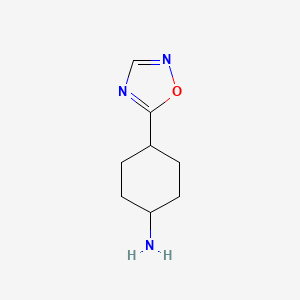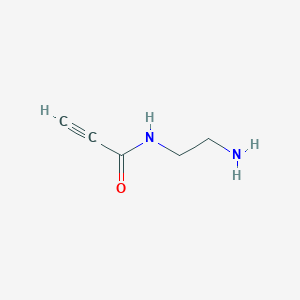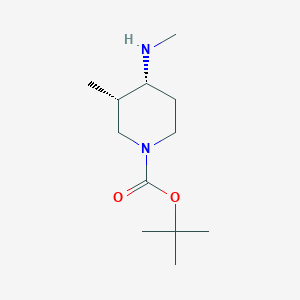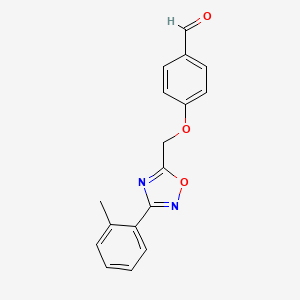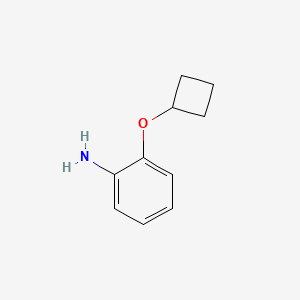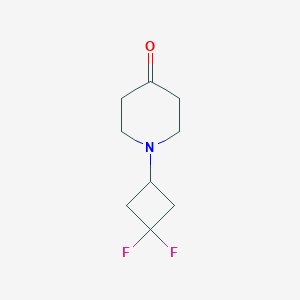
1-(3,3-Difluorocyclobutyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Difluorocyclobutyl)piperidin-4-one is a chemical compound with the molecular formula C9H13F2NO and a molecular weight of 189.2 g/mol . This compound features a piperidinone ring substituted with a difluorocyclobutyl group, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Difluorocyclobutyl)piperidin-4-one typically involves the reaction of piperidin-4-one with a difluorocyclobutyl precursor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,3-Difluorocyclobutyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluorocyclobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3,3-Difluorocyclobutyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(3,3-Difluorocyclobutyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group may play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- 1-(3,3-Difluorocyclobutyl)piperidin-4-one
- 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one
Comparison: this compound is unique due to its specific substitution pattern and the presence of the difluorocyclobutyl group. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H13F2NO |
|---|---|
Molekulargewicht |
189.20 g/mol |
IUPAC-Name |
1-(3,3-difluorocyclobutyl)piperidin-4-one |
InChI |
InChI=1S/C9H13F2NO/c10-9(11)5-7(6-9)12-3-1-8(13)2-4-12/h7H,1-6H2 |
InChI-Schlüssel |
JEHFJSRAOGEUHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=O)C2CC(C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


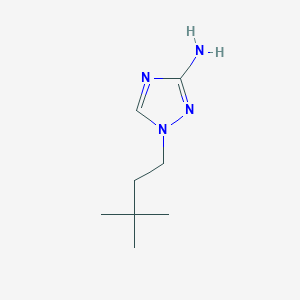
![3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide](/img/structure/B13318891.png)

